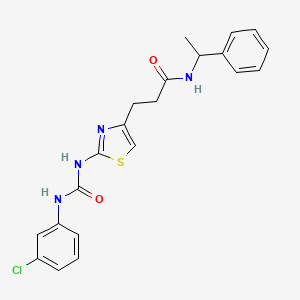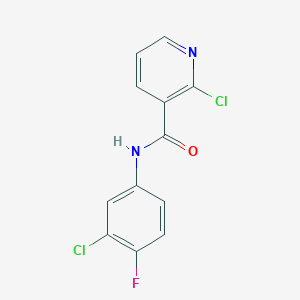
2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” involved the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI key "DJPAQYXQRCWKEH-UHFFFAOYSA-N" . The molecular weight of the compound is 222.04 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular refractivity of 77.0±0.3 cm³, a polar surface area of 71 Ų, and a molar volume of 212.1±3.0 cm³ . The compound’s ACD/LogP is 4.15, indicating its lipophilicity .Applications De Recherche Scientifique
Biological Importance in Herbicides, Pesticides, or Fungicides : Compounds similar to 2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified as biologically important, particularly in the context of herbicides, pesticides, or fungicides. They crystallize as almost planar molecules and are held together by intermolecular hydrogen bonding (Jethmalani et al., 1996).
Supramolecular Structures : Studies on isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally related, demonstrate the formation of supramolecular structures linked by hydrogen bonds. These structures have implications in the understanding of molecular interactions and crystallization processes (de Souza et al., 2005).
Key Intermediate in Herbicide Synthesis : A derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. This highlights the compound's role in the production of effective herbicides (Zuo, 2010).
Supramolecular Reagent in Synthesis of Complexes : Nicotinamide, a related compound, has been used as a supramolecular reagent in synthesizing copper(II) chlorobenzoates complexes. These complexes have potential applications in materials science and coordination chemistry (Halaška et al., 2013).
Herbicidal Activity and Structure-Activity Relationship : N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit significant herbicidal activity. Understanding their structure-activity relationship can aid in the development of new herbicides (Chen et al., 2021).
Synthesis of Pharmaceutical Co-Crystals : Research has been conducted on synthesizing co-crystals involving nicotinamide, demonstrating the potential of this compound and related compounds in pharmaceutical applications (Lemmerer et al., 2010).
Potential in Apoptosis Induction for Cancer Treatment : N-phenyl nicotinamides, a similar class of compounds, have been identified as potent inducers of apoptosis, with potential applications in cancer treatment (Cai et al., 2003).
Aurora Kinase Inhibitors for Cancer Therapy : Nicotinamide derivatives, including those structurally related to this compound, have been optimized as Aurora kinase inhibitors, showing potential in cancer therapy (Qi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-9-6-7(3-4-10(9)15)17-12(18)8-2-1-5-16-11(8)14/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUAFUFKUBHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

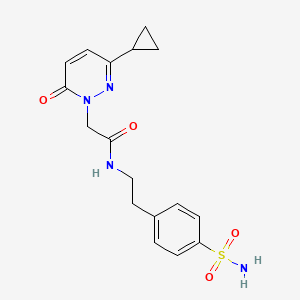
![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)
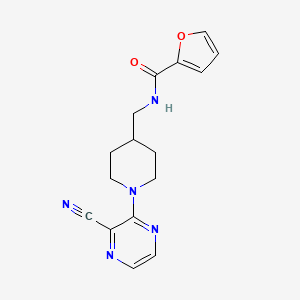
![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)
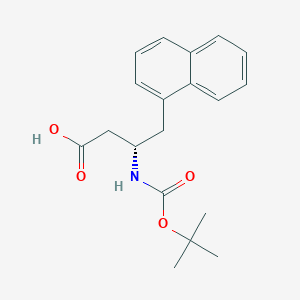
![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)

![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)
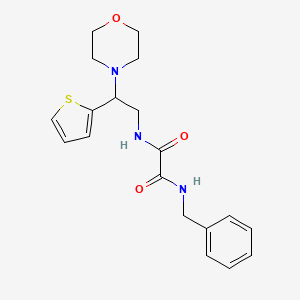
![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)
